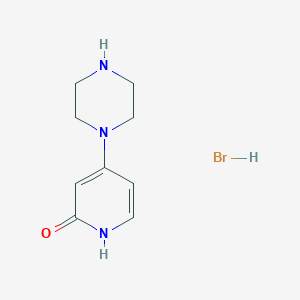

4-ピペラジン-1-イル-1H-ピリジン-2-オン;臭化水素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide” is an important organic intermediate. It can be used in agrochemical, pharmaceutical and dyestuff fields . A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .

Synthesis Analysis

The compound has been synthesized as part of a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2 (1H)-one derivatives . Another related compound, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, were designed, synthesized, and evaluated for their anti-tubercular activity .Chemical Reactions Analysis

The compound has been evaluated for its serotonin (5-HT) reuptake inhibitory activity . This suggests that it may undergo chemical reactions with serotonin in the body.科学的研究の応用

セロトニン再取り込み阻害剤

一連の新規な1-(4-(ピペラジン-1-イル)フェニル)ピリジン-2(1H)-オン誘導体は、セロトニン(5-HT)再取り込み阻害活性について合成および評価されました . invitroの結果は、評価された化合物のほとんどが強力な5-HT再取り込み阻害を示したことを示しています .

抗うつ剤

1-(4-(ピペラジン-1-イル)フェニル)ピリジン-2(1H)-オンの誘導体である化合物A20は、有望な抗うつ活性を示しました。 それはヒト肝臓ミクロソーム中で安定していることが判明し、良好な薬物動態特性を有していました . in vivo研究では、A20は視床下部におけるp-クロロアンフェタミン(PCA)誘発セロトニン枯渇を強力に拮抗し、ラット強制水泳試験(FST)における不動時間を減少させることが示されました .

有機合成における中間体

ピペラジンは、アミド、スルホンアミド、アゼチジンオン、イミダゾリンオンなど、いくつかの新規有機化合物の合成における有用な中間体として機能します .

抗腫瘍剤

ピペラジンの誘導体は、抗腫瘍剤など、多くの異なる治療分野で適用されてきました .

抗真菌剤

抗ウイルス剤

作用機序

Target of Action

The primary target of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide is the serotonin (5-HT) reuptake transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide interacts with the serotonin reuptake transporter, inhibiting its function . This inhibition prevents the reuptake of serotonin into the presynaptic neuron, increasing the amount of serotonin available in the synaptic cleft. The increased serotonin levels can then bind to post-synaptic receptors, enhancing serotonin signaling.

Pharmacokinetics

The compound A20, a derivative of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide, has been shown to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability and effectiveness as a therapeutic agent.

Result of Action

In vivo studies of the compound A20 have shown that it can potently antagonize the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This results in a reduction of immobility times in the rat forced swimming test (FST), a common measure of antidepressant efficacy .

Safety and Hazards

While specific safety and hazard information for “4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide” is not available, it’s important to handle all chemicals with care. General safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye/face protection .

生化学分析

Biochemical Properties

4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have serotonin (5-HT) reuptake inhibitory activity . This suggests that it could interact with the serotonin transporter (SERT), a protein that plays a crucial role in the reuptake of serotonin from the synaptic cleft .

Cellular Effects

The cellular effects of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide are largely tied to its interaction with the serotonin system. By inhibiting the reuptake of serotonin, it can increase the concentration of this neurotransmitter in the synaptic cleft, potentially influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide involves its binding to the serotonin transporter, thereby inhibiting the reuptake of serotonin . This leads to an increased concentration of serotonin in the synaptic cleft, which can then bind to and activate serotonin receptors, leading to various downstream effects .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Piperazin-1-yl-1H-pyridin-2-one;hydrobromide has been found to be stable in human liver microsomes, suggesting good pharmacokinetic properties

特性

IUPAC Name |

4-piperazin-1-yl-1H-pyridin-2-one;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.BrH/c13-9-7-8(1-2-11-9)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVVHDAKBXFTBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)NC=C2.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361645-18-1 |

Source

|

| Record name | 4-(piperazin-1-yl)pyridin-2-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2468571.png)

![1-[3-(1,1-Dioxothietan-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2468575.png)

![2-(chloromethyl)-6-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2468576.png)

![2-[3-(3,4-Dimethylanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2468577.png)